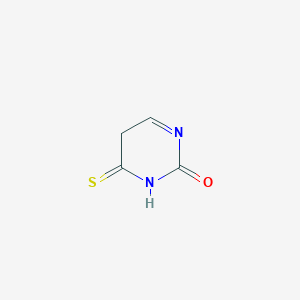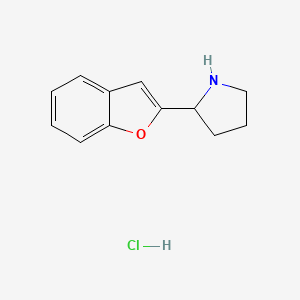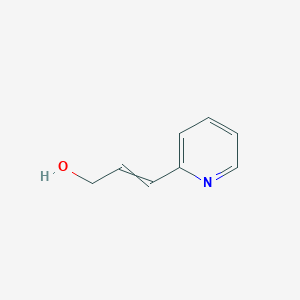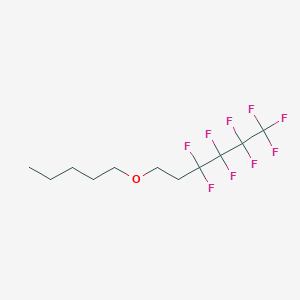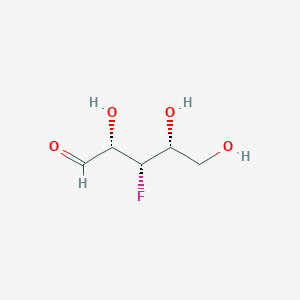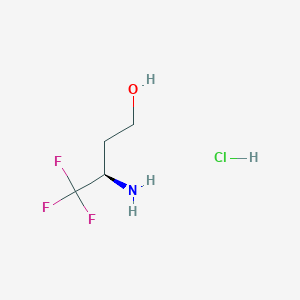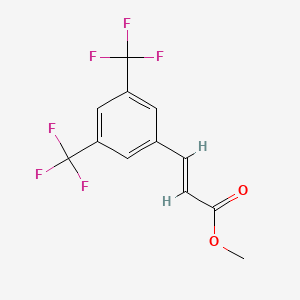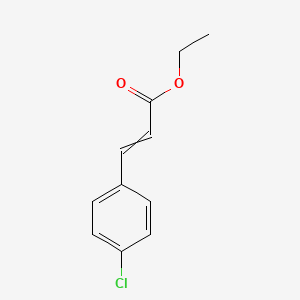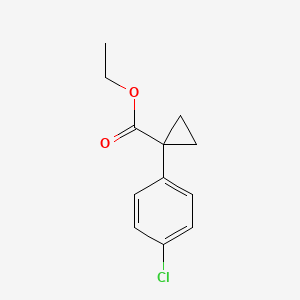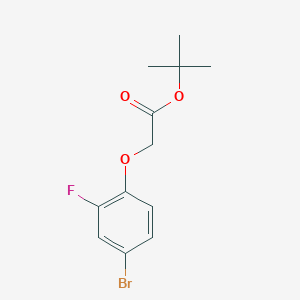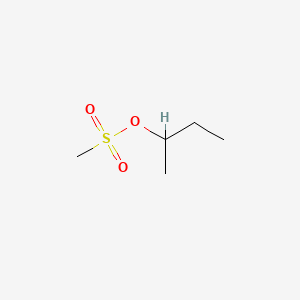
sec-Butyl methanesulfonate
Overview
Description
sec-Butyl methanesulfonate is an organic compound with the molecular formula C5H12O3S. It is a sulfonate ester derived from methanesulfonic acid and sec-butanol. This compound is a colorless liquid that is soluble in water and has a characteristic odor. It is commonly used in various fields of research, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Sec-Butyl methanesulfonate is an alkylating agent . Alkylating agents are a type of chemotherapeutic drug that works by binding to DNA and interfering with its replication. They are used in the treatment of various types of cancer.
Mode of Action
This compound acts as an alkylating agent, which means it adds an alkyl group to its target . This process involves the fission of alkyl-oxygen bonds, which then react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
This compound has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells . This suggests that the compound can cause genotoxic effects in mammalian cells .
Biochemical Analysis
Biochemical Properties
Sec-Butyl methanesulfonate plays a significant role in biochemical reactions as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules by transferring its alkyl group to nucleophilic sites on these molecules. This interaction can lead to the formation of covalent bonds with DNA, RNA, and proteins, resulting in the inhibition of DNA synthesis and the induction of mutations . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool for studying the mechanisms of mutagenesis and DNA repair.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause DNA damage that activates cell cycle checkpoints and repair mechanisms, leading to changes in gene expression and cellular metabolism . Additionally, this compound can induce apoptosis in certain cell types by triggering DNA damage responses.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to alkylate nucleophilic sites on biomolecules. This compound can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription . The alkylation of DNA by this compound can result in the activation of DNA repair pathways, such as base excision repair and nucleotide excision repair, which attempt to remove the DNA adducts and restore the integrity of the genome . Additionally, this compound can inhibit or activate enzymes involved in DNA repair and cell cycle regulation, further influencing cellular responses to DNA damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has been shown to cause persistent DNA damage and alterations in cellular function . These long-term effects can include changes in gene expression, cellular metabolism, and cell cycle regulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause DNA damage and mutations without significant toxicity . At high doses, this compound can induce severe genotoxic effects, including chromosomal aberrations, micronucleus formation, and apoptosis . The threshold effects observed in these studies indicate that there is a dose-dependent relationship between this compound exposure and its genotoxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to DNA repair and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, which can hydroxylate the sec-butyl group, leading to the formation of reactive intermediates . These intermediates can further react with cellular nucleophiles, contributing to the compound’s genotoxic effects. Additionally, this compound can affect metabolic flux and metabolite levels by interfering with cellular processes such as DNA replication and transcription .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to the nucleus, where it exerts its genotoxic effects by alkylating DNA . The compound’s distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound primarily localizes to the nucleus, where it interacts with DNA and other nuclear components . This subcellular localization is crucial for its activity, as it allows the compound to directly alkylate DNA and induce genotoxic effects. The targeting of this compound to the nucleus may be facilitated by specific targeting signals or post-translational modifications that direct it to this compartment . Additionally, the compound’s activity and function can be influenced by its localization within different subcellular compartments, such as the nucleolus or chromatin .
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with sec-butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity methanesulfonic acid and sec-butanol, along with optimized reaction conditions, ensures the production of this compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate ester group. These reactions involve the replacement of the methanesulfonate group with a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: While this compound is not commonly involved in oxidation or reduction reactions, it can be used as a precursor in the synthesis of other compounds that may undergo such reactions.
Major Products: The major products formed from the nucleophilic substitution reactions of this compound depend on the nucleophile used. For example, reaction with hydroxide ions yields sec-butanol, while reaction with amines produces sec-butyl amines .
Scientific Research Applications
sec-Butyl methanesulfonate has a wide range of applications in scientific research:
Biology: In biological research, this compound is used to study the effects of alkylating agents on DNA and cellular processes.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Ethyl methanesulfonate: Another sulfonate ester with similar alkylating properties.
Methyl methanesulfonate: A smaller alkylating agent with higher reactivity due to its smaller size.
Isopropyl methanesulfonate: Similar in structure but with different steric and electronic properties.
Uniqueness: sec-Butyl methanesulfonate is unique due to its specific alkyl group, which provides distinct steric and electronic properties compared to other methanesulfonate esters. This uniqueness allows for selective alkylation reactions and the synthesis of specific compounds that may not be achievable with other alkylating agents .
Properties
IUPAC Name |
butan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923149 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-54-0 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


